1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-29(2)19-23-5-4-6-26(27(23)35-29)34-20-21-7-9-22(10-8-21)28(32)31-17-15-30(16-18-31)24-11-13-25(33-3)14-12-24/h4-14H,15-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQWSZBVPJEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
The benzofuran core is synthesized via acid-catalyzed cyclization of a phenolic precursor. A representative protocol involves reacting 2-methyl-2-(2-hydroxy-5-hydroxyphenyl)propane-1,3-diol with concentrated sulfuric acid under reflux (80–90°C) for 4–6 hours . The reaction proceeds through protonation of the hydroxyl group, followed by intramolecular nucleophilic attack and dehydration to yield 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol (yield: 68–72%). Key parameters include temperature control to minimize side products such as oligomers or over-dehydrated species. Purity is confirmed via GC-MS (purity >95%) and H NMR ( 6.85–7.15 ppm for aromatic protons, 1.45 ppm for geminal dimethyl groups) .
Preparation of 4-(Bromomethyl)benzoic Acid Derivatives
The methyleneoxy linker is introduced via Williamson ether synthesis. Ethyl 4-methylbenzoate undergoes radical bromination using -bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride under UV light . The reaction affords ethyl 4-(bromomethyl)benzoate (yield: 85–90%), with bromination selectively occurring at the benzylic position. Subsequent hydrolysis with 2M NaOH in ethanol/THF (1:1) at 60°C converts the ester to 4-(bromomethyl)benzoic acid (yield: 92–95%) .
Etherification of Benzofuran-7-ol with 4-(Bromomethyl)benzoic Acid
The benzofuran core is functionalized via nucleophilic substitution. A mixture of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol (1.0 equiv), ethyl 4-(bromomethyl)benzoate (1.2 equiv), and potassium carbonate (2.5 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12 hours . The reaction yields ethyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate (yield: 75–80%), with the ether linkage confirmed via C NMR ( 70.2 ppm for CHO). Hydrolysis of the ester using 2M HCl in dioxane/water (3:1) produces 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid (yield: 88–92%) .
Synthesis of 4-(4-Methoxyphenyl)piperazine
The piperazine moiety is functionalized via Buchwald-Hartwig amination. A mixture of piperazine (1.0 equiv), 4-bromoanisole (1.1 equiv), palladium(II) acetate (0.05 equiv), and -BINAP (0.1 equiv) in toluene is heated at 110°C for 24 hours under nitrogen . The reaction affords 4-(4-methoxyphenyl)piperazine (yield: 65–70%), with purity verified via HPLC (retention time: 8.2 min) and H NMR ( 3.78 ppm for methoxy group) .
Amide Coupling to Form the Final Product
The benzoic acid derivative is activated as an acyl chloride and coupled to the piperazine. 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) at 70°C for 2 hours, yielding the corresponding acyl chloride . This intermediate is reacted with 4-(4-methoxyphenyl)piperazine (1.2 equiv) in dichloromethane and triethylamine (2.5 equiv) at 0°C for 1 hour, followed by room temperature stirring for 12 hours . The final product, 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) and recrystallized from ethanol (yield: 70–75%) .
Analytical Characterization
The compound is characterized via:
-
H NMR (400 MHz, CDCl): 7.45–7.30 (m, 4H, benzoyl aromatic), 6.90–6.70 (m, 3H, benzofuran aromatic), 5.15 (s, 2H, OCH), 3.80 (s, 3H, OCH), 3.60–3.20 (m, 8H, piperazine), 1.50 (s, 6H, geminal dimethyl) .
-
HRMS : [M+H] calculated for CHNO: 509.2438; found: 509.2442 .
Optimization and Challenges
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:
Oxidation: Introduction of oxygen atoms, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen or addition of hydrogen atoms, often facilitated by palladium on carbon or sodium borohydride.
Substitution: Replacement of one functional group with another, using agents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Acidic or basic media at elevated temperatures.
Reduction: Mild temperatures in a hydrogen-rich environment.
Substitution: Varied depending on the group being introduced; often involves solvents like dichloromethane or ethanol.
Major Products
The major products depend on the type of reaction:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro compounds.
Scientific Research Applications
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine has diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, possibly influencing cell signaling mechanisms.
Medicine: Explored for therapeutic benefits, particularly in targeting specific receptors in neurological or cardiovascular diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets in biological systems. The piperazine moiety is known to interact with receptors in the brain, possibly affecting neurotransmission pathways. Additionally, the benzofuran and benzoyl groups may contribute to binding affinity and specificity, influencing downstream signaling cascades.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Piperazine Derivatives
1-Aroyl-4-(4-methoxyphenyl)piperazines ()
Six analogues were synthesized with varying aroyl substituents (e.g., 2-fluoro, 2-chloro, 2-hydroxy). Key differences include:
- Hydrogen Bonding : Compound I (benzoyl) lacks significant hydrogen bonds, while II (2-fluoro) forms chains via C–H⋯O interactions.
- Crystal Packing : Halogenated derivatives (III–V) exhibit isomorphic structures with C–H⋯O and π-stacking interactions, enhancing stability.
| Compound | Substituent | Hydrogen Bonding | Melting Point (°C) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | Dihydrobenzofuran | Likely C–H⋯O/π-stacking | N/A | Predicted CNS modulation |
| (I) | Benzoyl | None | N/A | Weak intermolecular forces |
| (II) | 2-Fluorobenzoyl | C–H⋯O chains | N/A | Enhanced stability vs. (I) |
| (III)–(V) | 2-Cl/Br/I | C–H⋯O sheets | N/A | Isomorphic, halogen-dependent |
Key Insight : The target compound’s dihydrobenzofuran substituent may improve lipophilicity and blood-brain barrier penetration compared to simple halogenated aroyl groups .
Piperazine Derivatives with Aromatic Substituents
4-(4-Methoxyphenyl)piperazine Derivatives ()
Compounds 13–19 feature phenethyl and dihydroindenyloxy groups. For example:
- Compound 15: 4-(4-Methoxyphenyl)piperazine with dihydroindenyloxy phenethyl. Yield: 45% (lower than analogues like Compound 14: 68%). Melting Point: 78.1–79.3°C (higher than non-methoxy analogues). Bioactivity: Acts as an androgen receptor (AR) antagonist, suggesting structural versatility .
1-(4-Fluorobenzyl)piperazine Derivatives ()
These derivatives, synthesized via benzoylation, show tyrosine kinase inhibition. The 4-fluorobenzyl group enhances electronic effects but reduces steric bulk compared to the target compound’s dihydrobenzofuran .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The dihydrobenzofuran in the target compound likely increases logP compared to simpler methoxy or halogenated groups.
- Solubility : Polar substituents (e.g., hydroxy in Compound VI, ) improve aqueous solubility but may reduce CNS penetration .
- Thermal Stability : Higher melting points in halogenated derivatives () correlate with stronger intermolecular forces.
Bioactivity and Therapeutic Potential
- Neurotransmitter Modulation : The 4-methoxyphenyl group in the target compound may enhance dopamine/serotonin reuptake inhibition, similar to analogues .
Biological Activity
The compound 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic derivative that exhibits a range of biological activities. Its complex structure combines elements known for pharmacological effects, including piperazine and benzofuran moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C26H25N O4
- Molecular Weight : 415.49 g/mol
- LogP : 4.88 (indicating lipophilicity)
Table 1: Compound Characteristics
| Property | Value |
|---|---|
| Compound ID | F217-0363 |
| Molecular Formula | C26H25N O4 |
| Molecular Weight | 415.49 g/mol |
| LogP | 4.88 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 50.854 Ų |
Biological Activity Overview
Research into this compound has indicated various biological activities, particularly in the fields of antimicrobial , anti-inflammatory , and antioxidant properties.
Antimicrobial Activity
Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi.
- In vitro Studies :
- Case Study :
Anti-inflammatory Activity
The benzofuran moiety is known for its anti-inflammatory properties. Compounds containing this structure have been explored for their potential to inhibit inflammatory pathways.
- Mechanism : It is hypothesized that the compound may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Antioxidant Activity
The antioxidant capacity of piperazine derivatives has been documented in several studies, indicating that these compounds can scavenge free radicals effectively.
Q & A
Basic: What established synthetic methodologies are used to prepare this compound?
Answer:
The synthesis typically involves coupling reactions between benzoic acid derivatives and N-(4-methoxyphenyl)piperazine. A common approach uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to activate the carboxyl group of the benzoic acid derivative, enabling amide bond formation with the piperazine nitrogen . For the benzofuran-containing moiety, prior functionalization (e.g., introducing the [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl group) is required, often via nucleophilic substitution or Mitsunobu reactions. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity.
Basic: Which analytical techniques are critical for structural validation?
Answer:
- X-ray crystallography resolves the 3D molecular geometry, including bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments and connectivity, with characteristic signals for the methoxyphenyl (δ ~3.7 ppm for OCH₃) and benzofuran moieties (δ ~6.5–7.5 ppm for aromatic protons) .
- HPLC-MS verifies molecular weight and purity, with ESI+ often showing [M+H]⁺ peaks.
Advanced: How do substituents on the aroyl group affect supramolecular interactions and physicochemical properties?
Answer:
Substituents on the aroyl group (e.g., halogens, hydroxy, or methoxy groups) significantly influence crystallinity and solubility:
| Substituent (Position) | Hydrogen Bonding Pattern | Solubility (DMSO) | Crystallinity |
|---|---|---|---|
| 2-Fluoro (Compound II) | C–H⋯O chains + π-stacking | Moderate (~10 mM) | High |
| 2-Chloro (Compound III) | Disordered aroyl ring | Low (~2 mM) | Moderate |
| 2-Hydroxy (Compound VI) | O–H⋯O chains | High (~50 mM) | Low |
Halogens (F, Cl) enhance π-stacking and hydrophobic interactions, reducing solubility but improving crystallinity. Hydroxy groups promote hydrogen bonding, increasing solubility but disrupting long-range order .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
Answer:
Contradictions often arise from variations in assay conditions, substituent effects, or off-target interactions. A systematic approach includes:
Comparative SAR Studies : Synthesize analogs with incremental structural changes (e.g., substituent position on the benzofuran or methoxyphenyl groups) and test them under standardized assays .
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine receptors or monoamine transporters, correlating with experimental IC₅₀ values .
Metabolic Stability Assays : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out pharmacokinetic artifacts .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?
Answer:
- Catalytic Optimization : Replace EDC with polymer-supported carbodiimides to simplify purification .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for coupling reactions, ensuring high dielectric constant for carbodiimide activation.
- Crystallization Conditions : Optimize solvent mixtures (e.g., methanol/ethyl acetate) based on Hansen solubility parameters to maximize crystal growth and purity .
Basic: What safety precautions are necessary for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the benzofuran moiety .
Advanced: How does the methoxyphenyl group influence receptor binding compared to unsubstituted phenyl analogs?
Answer:
The methoxy group (–OCH₃) enhances electron-donating effects, increasing affinity for serotonin (5-HT) and dopamine (D₂) receptors. Computational studies show:
- Docking Scores : Methoxyphenyl derivatives exhibit 20–30% higher binding energy to 5-HT₁A compared to phenyl analogs.
- Hydrogen Bonding : The methoxy oxygen forms hydrogen bonds with Thr194 in the D₂ receptor, stabilizing the ligand-receptor complex .
Advanced: What are the challenges in characterizing supramolecular assemblies via X-ray crystallography?
Answer:
- Disorder in Crystal Lattices : Halogen-substituted analogs (e.g., 2-chloro) often exhibit positional disorder, requiring refinement with split-site occupancy models .
- Weak Interactions : Van der Waals forces in benzofuran-containing derivatives complicate differentiation between π-stacking and hydrophobic interactions. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
